molecular formula C26H26N2O5 B11262406 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11262406
M. Wt: 446.5 g/mol
InChI Key: OPURMDKUFWYIKU-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline ring, and a trimethoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the tetrahydroquinoline ring reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)25(29)27-20-12-11-17-10-7-13-28(21(17)16-20)26(30)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29)

InChI Key

OPURMDKUFWYIKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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